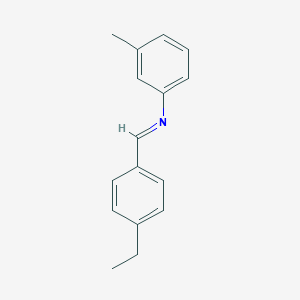
(Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine is an organic compound with the molecular formula C16H17N It is characterized by the presence of an imine group (C=N) and two aromatic rings, one substituted with an ethyl group and the other with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine typically involves the condensation reaction between 4-ethylbenzaldehyde and 3-methylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
4-ethylbenzaldehyde+3-methylanilineHCl, refluxthis compound+H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites, can also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Applications De Recherche Scientifique
(Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-1-(4-Methylphenyl)-N-(3-methylphenyl)methanimine
- (Z)-1-(4-Ethylphenyl)-N-(4-methylphenyl)methanimine
- (Z)-1-(4-Ethylphenyl)-N-(3-ethylphenyl)methanimine
Uniqueness
(Z)-1-(4-Ethylphenyl)-N-(3-methylphenyl)methanimine is unique due to the specific positioning of the ethyl and methyl groups on the aromatic rings, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
405287-65-2 |
|---|---|
Formule moléculaire |
C16H17N |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)-N-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17N/c1-3-14-7-9-15(10-8-14)12-17-16-6-4-5-13(2)11-16/h4-12H,3H2,1-2H3 |
Clé InChI |
RSLWKLBBVHPOIM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


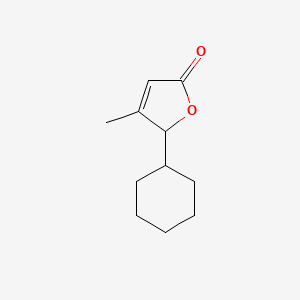
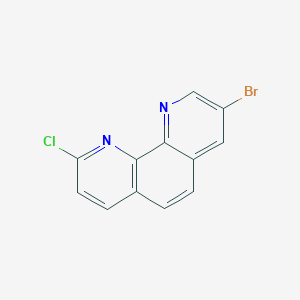
![2,2'-[1,4-Phenylenebis(methylenesulfanediylmethylene)]dipyridine](/img/structure/B14238628.png)

![Spiro[4.5]deca-2,7-diene-1,6-dione](/img/structure/B14238632.png)
phosphanium bromide](/img/structure/B14238644.png)
![(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene](/img/structure/B14238647.png)
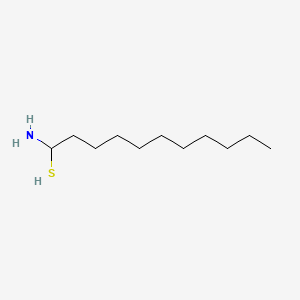
![[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate](/img/structure/B14238664.png)
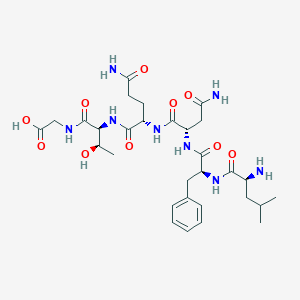
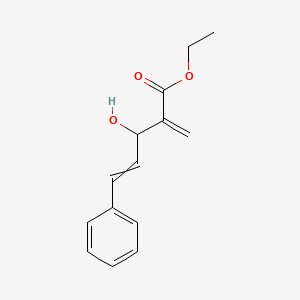
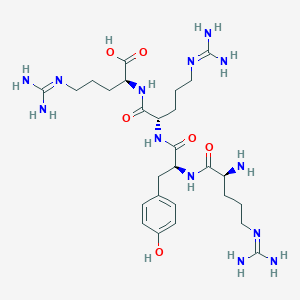
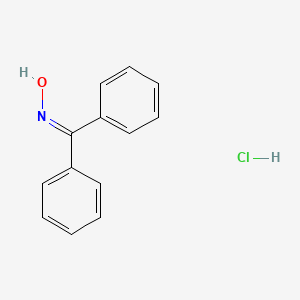
![N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide](/img/structure/B14238715.png)
